molecular formula C24H25N3O4S B1192370 BET-IN-36

BET-IN-36

Cat. No.: B1192370
M. Wt: 451.54
InChI Key: XRQXPDFUZRIANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BET-IN-36 is a BET inhibitor which selectively targets BRD4-BD1 bromodomain.

Scientific Research Applications

Immunology

  • T-bet Target in Myeloid Cells : T-bet, a transcription factor, is crucial for initiating Th1-related immunoactivation. Research has identified that T-bet up-regulates IL-36γ/IL-1F9 in myeloid cells, suggesting a role in innate immunity and potential contributions to functions of this transcription factor in immunopathology (Bachmann et al., 2012).

Materials Science

  • Research of Energetic Materials : The BET method has been applied in the research of explosives, particularly for determining the specific surface areas and pore sizes of powdery materials. This is especially relevant for testing dangerous materials (Fu Xiaolon, 2014).
  • Surface Areas of MOFs and Zeolites : The BET analysis is used for determining surface areas of metal-organic frameworks (MOFs) and zeolites, even those containing ultra-micropores. This research validates the application of the BET method for such materials (Bae et al., 2010).

Cancer Research

  • BET Protein Degraders in Leukemia : The development of small-molecule BET degraders, like BETd-260/ZBC260, showed potent capability in inducing BRD4 protein degradation in leukemia cell lines and achieving tumor regression in vivo (Zhou et al., 2017).
  • BET Inhibitors as Anticancer Agents : Research on BET inhibitors highlights their potential as a new class of anticancer agents, with significant preclinical data supporting their use in combination therapies (Stathis & Bertoni, 2018).

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.54

IUPAC Name

4-(2-Ethoxy-5-(ethylsulfonyl)phenyl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one

InChI

InChI=1S/C24H25N3O4S/c1-5-31-23-10-8-18(32(29,30)6-2)12-21(23)22-15-26(3)24(28)19-9-7-16(11-20(19)22)17-13-25-27(4)14-17/h7-15H,5-6H2,1-4H3

InChI Key

XRQXPDFUZRIANE-UHFFFAOYSA-N

SMILES

O=C1N(C)C=C(C2=CC(S(=O)(CC)=O)=CC=C2OCC)C3=C1C=CC(C4=CN(C)N=C4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BET IN-36;  BET-IN 36;  BET-IN-36;  BET IN 36

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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